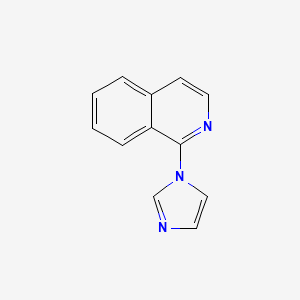

1-(1H-imidazol-1-yl)isoquinoline

説明

特性

IUPAC Name |

1-imidazol-1-ylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-10(3-1)5-6-14-12(11)15-8-7-13-9-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGSJXRJUPCKGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(1H-Imidazol-1-yl)isoquinoline: Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary

The fusion of privileged heterocyclic scaffolds is a cornerstone strategy in modern drug discovery. 1-(1H-imidazol-1-yl)isoquinoline represents a highly versatile structural motif that combines the π -stacking and lipophilic properties of the isoquinoline core with the potent metal-coordinating and hydrogen-bonding capabilities of the imidazole ring. This in-depth technical guide explores the physicochemical properties, self-validating synthetic workflows, and target engagement mechanisms of this bidentate scaffold, providing actionable insights for medicinal chemists and drug development professionals.

Physicochemical Properties & Structural Dynamics

The structural architecture of 1-(1H-imidazol-1-yl)isoquinoline (Molecular Formula: C₁₂H₉N₃) dictates its behavior in both synthetic environments and biological systems. The molecule features two distinct basic nitrogen centers: the sp2 hybridized nitrogen of the isoquinoline ring and the sp2 nitrogen (N3) of the imidazole ring.

Electronic and Steric Causality

The attachment of the imidazole ring at the C1 position of the isoquinoline core creates significant steric hindrance between the peri-hydrogen (C8) of the isoquinoline and the C2/C5 hydrogens of the imidazole. This steric clash forces the imidazole ring to adopt a non-planar, twisted conformation relative to the isoquinoline plane. This axial twist is critical in medicinal chemistry, as it allows the molecule to project into three-dimensional binding pockets, breaking flat-molecule attrition trends and enabling chiral desymmetrization in substituted analogs.

Quantitative Data Summary

| Property | Value / Descriptor | Mechanistic Implication |

| Molecular Weight | 195.22 g/mol | Highly efficient ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD). |

| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |

| Hydrogen Bond Donors | 0 | Enhances passive permeability across lipid bilayers. |

| Hydrogen Bond Acceptors | 2 | The two sp2 nitrogens serve as strong H-bond acceptors or metal coordination sites. |

| pKa (Imidazole N3) | ~6.5 - 7.0 | Partially protonated at physiological pH, modulating solubility and target residence time. |

Synthetic Methodologies: Self-Validating Systems

The synthesis of 1-(1H-imidazol-1-yl)isoquinoline requires overcoming the inherent activation barrier of the C1-halogenated isoquinoline. While the C1 position is the most electrophilic site on the isoquinoline ring due to the adjacent electronegative nitrogen, direct nucleophilic aromatic substitution (S N Ar) with imidazole is often sluggish unless the ring is further activated by electron-withdrawing groups. Therefore, transition-metal catalysis is the industry standard [1, 2].

Protocol A: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol utilizes a Pd(II) precatalyst and a bidentate phosphine ligand to facilitate the coupling of 1-chloroisoquinoline with imidazole [2, 3].

Causality of Reagents:

-

Pd(OAc)₂ (Precatalyst): Readily reduced in situ to the active Pd(0) species.

-

BINAP (Ligand): The large bite angle of this bidentate phosphine ligand stabilizes the Pd(II) intermediate and sterically drives the challenging reductive elimination step to form the C–N bond.

-

NaOtBu (Base): A strong, sterically hindered base that deprotonates the coordinated imidazole without acting as a competing nucleophile against the aryl chloride.

-

Toluene (Solvent): A non-polar solvent that allows for the high reflux temperatures (110 °C) required to overcome the oxidative addition barrier of unactivated aryl chlorides.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).

-

Solvation: Add anhydrous, degassed toluene and stir at room temperature for 15 minutes to pre-form the active Pd-ligand complex.

-

Reagent Addition: Add 1-chloroisoquinoline (1.0 equiv), imidazole (1.2 equiv), and NaOtBu (1.5 equiv).

-

Reaction: Heat the suspension to 110 °C (reflux) for 16–20 hours. The reaction progress can be monitored via LC-MS or TLC.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (typically eluting with a gradient of EtOAc/Hexanes) to yield the pure product.

Protocol B: Direct Nucleophilic Aromatic Substitution (S N Ar)

If the isoquinoline core possesses an electron-withdrawing group (e.g., a nitro or cyano group at the C4 position), the S N Ar pathway becomes viable without transition metals.

-

Dissolve the activated 1-chloroisoquinoline and imidazole (3.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add K₂CO₃ (2.0 equiv) as a mild base to scavenge the generated HCl.

-

Heat to 90 °C for 8 hours. The electron-deficient ring stabilizes the Meisenheimer complex intermediate, allowing for rapid elimination of the chloride leaving group.

Mechanistic Workflows (Visualized)

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination utilized in Protocol A, highlighting the logical flow from oxidative addition to reductive elimination.

Caption: Palladium-catalyzed C-N cross-coupling catalytic cycle for synthesizing the target scaffold.

Applications in Medicinal Chemistry & Target Engagement

The 1-(1H-imidazol-1-yl)isoquinoline scaffold is highly prized in medicinal chemistry due to its dual-action binding modes.

Kinase Inhibition

The isoquinoline moiety is a classic ATP-competitive hinge-binder in kinase enzymes. The nitrogen at the 2-position of the isoquinoline can accept a hydrogen bond from the kinase hinge region (e.g., from the backbone amide of a methionine or cysteine residue). The appended imidazole ring projects into the adjacent hydrophobic pocket or solvent-exposed region, allowing for further functionalization to achieve kinase selectivity.

Cytochrome P450 (CYP) / Metalloenzyme Coordination

Imidazoles are potent coordinators of transition metals due to the lone pair on the sp2 hybridized N3 atom. In antifungal drug development (e.g., targeting CYP51 / Lanosterol 14 α -demethylase) or in the inhibition of human CYP enzymes (e.g., CYP17A1 for prostate cancer), the imidazole nitrogen forms a direct coordinate covalent bond with the catalytic heme iron (Fe 2+ /Fe 3+ ). Simultaneously, the bulky, lipophilic isoquinoline core occupies the enzyme's substrate-binding channel via π

π stacking and van der Waals interactions, effectively locking the enzyme in an inactive state.

Caption: Dual-action target engagement mechanism of the scaffold in metalloenzyme inhibition.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

-

United States Department of Energy (OSTI). Isoquinoline Amine Donors: Synthesis of Bis(1-(imidazolyl)isoquinolinyl)propane. [Link]

-

York University. Application of Pd-NHC Complexes in Challenging Amination Reactions.[Link]

Discovery and Pharmacological Profiling of 1-(1H-Imidazol-1-yl)isoquinoline and Its Analogs: A Privileged Scaffold in Drug Design

Executive Summary

The 1-(1H-imidazol-1-yl)isoquinoline motif and its structural analogs represent a highly versatile, privileged scaffold in modern medicinal chemistry. By fusing the electron-rich, metal-coordinating capacity of an imidazole ring with the rigid, lipophilic, and pi-stacking potential of an isoquinoline core, this chemotype has demonstrated profound polypharmacology. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold yields potent modulators across diverse target classes. This technical guide explores the mechanistic rationale, synthetic workflows, and therapeutic applications of these compounds, specifically focusing on their roles as dual Cytochrome P450 (CYP450) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Mechanistic Rationale & Pharmacophore Modeling

The success of the 1-(1H-imidazol-1-yl)isoquinoline scaffold is not coincidental; it is rooted in strict atomic-level causality and shape complementarity.

-

The Imidazole Pharmacophore (Electronic Coordination): The unsubstituted nitrogen (N3) of the 1H-imidazole acts as a potent Lewis base. In metalloenzymes like CYP19A1 (Aromatase) and CYP5A1 (Thromboxane A2 Synthase), this nitrogen directly coordinates with the prosthetic heme iron (Fe3+). This coordination displaces the native water molecule, locking the enzyme in an inactive state and preventing substrate oxidation.

-

The Isoquinoline Anchor (Steric & Hydrophobic Rigidity): The bicyclic isoquinoline system provides essential shape complementarity within hydrophobic binding pockets. Its rigidity reduces the entropic penalty upon binding compared to flexible, open-chain alkyl-linked imidazoles. Furthermore, the nitrogen in the isoquinoline ring can participate in critical hydrogen bonding, such as interacting with the catalytic domain residues of PARP-1 or the glycine-rich hinge region in kinases.

Synthesis & Chemical Biology Workflow

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, a robust, self-validating synthetic protocol is required. The general approach relies on the nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C-N coupling of a haloisoquinoline with 1H-imidazole.

Protocol 1: General Synthesis of Imidazolyl-Isoquinoline Analogs

This protocol is designed to be self-validating by incorporating LC-MS monitoring to confirm intermediate consumption before proceeding to purification.

-

Starting Material Preparation: Dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation of the solvent and reagents.

-

Nucleophilic Activation: Add 1H-imidazole (1.5 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq). The base deprotonates the imidazole, significantly enhancing its nucleophilicity.

-

Catalysis: Introduce a catalytic amount of Copper(I) iodide (CuI, 0.1 eq) and L-proline (0.2 eq) to facilitate an Ullmann-type C-N coupling. This is particularly crucial for sterically hindered isoquinoline derivatives.

-

Thermal Cycling: Heat the reaction mixture to 110°C for 12–18 hours. Validation Step: Extract a 10 µL aliquot, dilute in methanol, and monitor progression via LC-MS to ensure >95% consumption of the 1-chloroisoquinoline.

-

Workup and Purification: Quench the reaction with distilled water, extract the aqueous layer three times with ethyl acetate, and dry the combined organic layers over MgSO₄. Purify via flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to yield the pure derivative.

Synthetic and screening workflow for imidazole-isoquinoline analogs.

Therapeutic Applications & Target Validation

Dual Inhibition of Thromboxane A2 Synthase (TXAS) and Aromatase

Research has demonstrated that imidazole-substituted quinolines and isoquinolines act as potent dual inhibitors of Thromboxane A2 synthase (P450 TxA2) and aromatase (P450 arom) [1]. This dual inhibition presents a novel therapeutic strategy for treating mammary tumors and preventing metastasis. The imidazole nitrogen coordinates the heme iron, while the isoquinoline core mimics the endogenous steroid or prostaglandin substrates, anchoring the molecule firmly in the active site.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Isoquinoline derivatives, including imidazoquinolinones and isoquinolindiones, have been identified as highly potent inhibitors of PARP-1 [2]. PARP-1 is a nuclear enzyme activated by DNA strand breaks. Inhibiting PARP-1 prevents DNA repair, driving synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Compounds in this class have shown pIC₅₀ values exceeding 8.0 in cell-free recombinant human PARP-1 assays, significantly reducing myocardial infarct size in vivo and demonstrating broad utility in oncology and ischemia-reperfusion injury.

Mechanism of PARP-1 trapping and synthetic lethality by isoquinoline analogs.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the Structure-Activity Relationship (SAR) of selected analogs based on literature precedents, highlighting how minor structural tweaks dictate target selectivity.

| Compound Class / Modification | Primary Target | IC₅₀ / pIC₅₀ | Primary Mechanistic Interaction |

| 7-[(Imidazol-1-yl)methyl]isoquinoline | TXAS / Aromatase | Moderate (IC₅₀ > 1 µM) | Heme iron coordination via Imidazole N3 [1] |

| 5-(2-imidazol-1-ylethyl)-7,8-dihydroquinoline | TXAS / Aromatase | TxA2: 0.29 µM, Arom: 0.50 µM | Optimal spacer length for dual pocket fitting [1] |

| Imidazo[4,5,1-i,j]quinolin-6-one (BYK49187) | PARP-1 | pIC₅₀ = 8.36 | Hydrogen bonding with PARP-1 catalytic domain [2] |

| Isoquinolindione (BYK204165) | PARP-1 | pIC₅₀ = 7.35 | 100-fold selectivity for PARP-1 over PARP-2[2] |

Experimental Protocols: Target Validation

Protocol 2: Cell-Free PARP-1 Inhibition Assay

To validate the efficacy of synthesized analogs, a self-validating biochemical assay measuring the incorporation of radiolabeled NAD+ is standard practice.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 1 mM Dithiothreitol (DTT).

-

Enzyme and Substrate Addition: Add 10 ng of recombinant human PARP-1 enzyme and 100 ng of activated DNA (sheared salmon sperm DNA) to a 96-well plate to stimulate baseline PARP activity.

-

Compound Incubation: Dispense the isoquinoline analogs in a 10-point dose-response concentration gradient (e.g., 0.1 nM to 10 µM) in DMSO. Ensure the final DMSO concentration remains <1% to prevent enzyme denaturation. Incubate at room temperature for 15 minutes to allow pre-equilibration. Validation Step: Always include a known PARP inhibitor (e.g., Olaparib) as a positive control to validate the assay's dynamic range.

-

Reaction Initiation: Initiate the poly(ADP-ribosylation) reaction by adding a mixture of cold NAD+ and [³H]-NAD+ (tracer).

-

Termination and Measurement: After exactly 30 minutes at 25°C, terminate the reaction by adding ice-cold 20% trichloroacetic acid (TCA). Filter the precipitated poly(ADP-ribose) polymers through GF/B glass microfiber filters, wash extensively with 10% TCA to remove unincorporated NAD+, and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

Conclusion

The 1-(1H-imidazol-1-yl)isoquinoline scaffold is a masterclass in rational drug design. By combining the metal-chelating properties of imidazole with the rigid, pocket-filling nature of isoquinoline, researchers can access a vast chemical space. Whether designing the next generation of dual CYP450 inhibitors for oncology or highly selective PARP-1 trappers, this chemotype provides a reliable, synthetically accessible foundation for drug discovery.

References

- Title: 1-Imidazolyl(alkyl)

- Title: Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP)

An Initial Investigation into the Antimicrobial Properties of 1-(1H-imidazol-1-yl)isoquinoline: A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to antibiotic discovery. The waning efficacy of conventional antibiotics against multidrug-resistant pathogens presents a formidable challenge to global health. In response, medicinal chemistry is increasingly turning towards the exploration of novel heterocyclic scaffolds that can serve as the foundation for a new generation of antimicrobial agents. The isoquinoline and imidazole moieties, both prevalent in biologically active compounds, represent a promising starting point for such endeavors.[1][2] This guide provides a comprehensive technical framework for the initial investigation of a hybrid molecule, 1-(1H-imidazol-1-yl)isoquinoline, as a potential antimicrobial agent. We will delve into the rationale for its design, a proposed synthetic route, and a detailed protocol for the systematic evaluation of its antimicrobial efficacy and preliminary mechanism of action.

The Scientific Rationale: Hybridizing Two Privileged Scaffolds

The selection of 1-(1H-imidazol-1-yl)isoquinoline as a target for antimicrobial screening is predicated on the well-documented biological activities of its constituent heterocycles.

-

The Isoquinoline Core: Isoquinoline derivatives are found in numerous natural alkaloids with a wide array of pharmacological properties, including potent antimicrobial activity.[2][3] Their planar structure allows for intercalation with microbial DNA, and various derivatives have been shown to disrupt cell wall and nucleic acid biosynthesis.[4][5] The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets.[6][7]

-

The Imidazole Ring: Imidazole is another cornerstone of medicinal chemistry, forming the core of numerous antifungal and antibacterial agents.[8][9][10] The mechanism of action for many imidazole-based antimicrobials involves the inhibition of key metabolic pathways or the disruption of cell membrane integrity.[8][9] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with enzymatic targets.[8]

The conjugation of these two pharmacophores into a single molecular entity, 1-(1H-imidazol-1-yl)isoquinoline, presents an opportunity to explore synergistic or novel mechanisms of antimicrobial action. This guide outlines the initial steps to validate this hypothesis.

Synthesis of 1-(1H-imidazol-1-yl)isoquinoline

The synthesis of the target compound can be approached through several established methods for C-N bond formation. A plausible and efficient route involves the nucleophilic substitution of a leaving group on the isoquinoline ring by the imidazole nitrogen.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of N-arylimidazoles is the reaction of an aryl halide with imidazole. In this case, 1-chloroisoquinoline can serve as the electrophile.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reagents and Materials:

-

1-Chloroisoquinoline

-

Imidazole

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as the base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

-

-

Procedure:

-

To a solution of imidazole (1.2 equivalents) in anhydrous DMF, add the base (1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the imidazolide anion.

-

Add 1-chloroisoquinoline (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1H-imidazol-1-yl)isoquinoline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of the antimicrobial potential of 1-(1H-imidazol-1-yl)isoquinoline involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining MIC and MBC/MFC.

Detailed Protocol for Broth Microdilution Assay (CLSI Guidelines):

-

Preparation of Test Compound: Prepare a stock solution of 1-(1H-imidazol-1-yl)isoquinoline in DMSO at a concentration of 10 mg/mL.

-

Microbial Strains: A representative panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 90028)

-

-

Inoculum Preparation:

-

Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

-

Microdilution Assay:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculate each well with 5 µL of the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-28°C for 48 hours for fungi).

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC:

-

From the wells showing no visible growth in the MIC assay, subculture a small aliquot (e.g., 10 µL) onto an appropriate agar medium.

-

Incubate the agar plates under the same conditions as the microdilution plates.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Data Presentation: Summarizing Antimicrobial Activity

| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| 1-(1H-imidazol-1-yl)isoquinoline | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Ciprofloxacin (Control) | [Insert Data] | [Insert Data] | [Insert Data] | N/A |

| Fluconazole (Control) | N/A | N/A | N/A | [Insert Data] |

Preliminary Mechanistic Insights

Based on the known activities of the parent scaffolds, several potential mechanisms of action for 1-(1H-imidazol-1-yl)isoquinoline can be hypothesized.

Caption: Hypothesized mechanisms of antimicrobial action.

Experimental Approaches to Elucidate Mechanism of Action:

-

Macromolecule Synthesis Inhibition: Radiolabeling experiments using precursors such as [³H]-thymidine (DNA), [³H]-uridine (RNA), [³H]-leucine (protein), and N-acetyl-[³H]-glucosamine (peptidoglycan) can determine if the compound selectively inhibits a particular biosynthetic pathway.[4][5]

-

Cell Membrane Permeability Assay: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes. An increase in fluorescence upon treatment with the compound would suggest membrane disruption.

-

DNA Intercalation Assay: Changes in the viscosity of a DNA solution or shifts in its melting temperature in the presence of the compound can indicate intercalation.

Conclusion and Future Directions

This guide provides a foundational framework for the initial synthesis and antimicrobial evaluation of 1-(1H-imidazol-1-yl)isoquinoline. The proposed experiments will establish the compound's spectrum of activity and provide preliminary insights into its mechanism of action. Positive results from this initial investigation would warrant further studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and reduce potential toxicity.

-

In Vivo Efficacy Studies: Evaluation of the compound's antimicrobial activity in animal models of infection.

-

Toxicity Profiling: Assessment of cytotoxicity against mammalian cell lines to determine the therapeutic index.[6][10]

The exploration of novel chemical scaffolds like 1-(1H-imidazol-1-yl)isoquinoline is a critical component in the global effort to combat antimicrobial resistance. The systematic approach outlined herein provides a robust starting point for what could be a promising new class of antimicrobial agents.

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules, 27(16), 5143. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). Antibiotics, 14(1), 73. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry, 64, 483-494. [Link]

-

Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate. [Link]

-

STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. (2023). International Journal of Education and Science Research Review, 10(6). [Link]

-

Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions, 20(S12), 622-628. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). Antibiotics, 14(1), 73. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(9), 1198. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Virginia Tech. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2020). Pharmaceutics, 13(1), 4. [Link]

-

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2013). Molecules, 18(9), 11064-11081. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

-

Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An... (2017). Current Organic Chemistry, 21(12), 1146-1164. [Link]

Sources

- 1. ijesrr.org [ijesrr.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An...: Ingenta Connect [ingentaconnect.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [vtechworks.lib.vt.edu]

- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 7. OPUS at UTS: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. nano-ntp.com [nano-ntp.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for the synthesis of 1-(1H-imidazol-1-yl)isoquinoline

Application Note: Protocol for the Synthesis of 1-(1H-imidazol-1-yl)isoquinoline

Executive Summary

1-(1H-imidazol-1-yl)isoquinoline is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry, often serving as a bidentate ligand, a pharmacophore in kinase inhibitors, and a core structural motif in novel antimicrobial agents. This application note provides a comprehensive, self-validating, two-step synthetic methodology to access this compound from commercially available isoquinoline N-oxide. The protocol leverages an initial deoxygenative chlorination followed by a regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Reaction Design

The structural construction of 1-(1H-imidazol-1-yl)isoquinoline relies on exploiting the inherent electronic properties of the isoquinoline ring system.

1. Deoxygenative Chlorination: The synthesis begins with the activation of isoquinoline N-oxide using phosphorus oxychloride (POCl3). The N-oxide oxygen acts as a nucleophile, attacking the electrophilic phosphorus to form a highly reactive phosphonium intermediate. This process effectively transforms the oxygen into an excellent leaving group. Subsequent nucleophilic attack by the chloride ion occurs exclusively at the C1 position, followed by the elimination of PO2Cl2− to yield 1-chloroisoquinoline 1[1].

2. Nucleophilic Aromatic Substitution (SNAr): The C1 position of 1-chloroisoquinoline is highly electrophilic. This is driven by the inductive and resonance electron-withdrawing effects of the adjacent sp2-hybridized nitrogen atom. When a nucleophile attacks C1, the resulting negative charge in the Meisenheimer transition state is localized directly onto the electronegative ring nitrogen, providing immense thermodynamic stabilization 2[2]. To facilitate the SNAr reaction, imidazole is deprotonated by potassium carbonate (K2CO3) to form a highly nucleophilic imidazolide anion. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it strongly solvates the potassium cation while leaving the imidazolide anion relatively "naked" and highly reactive3[3].

Experimental Workflow Visualization

Figure 1: Two-step synthetic workflow for 1-(1H-imidazol-1-yl)isoquinoline via SNAr.

Step-by-Step Methodologies

Step 1: Synthesis of 1-Chloroisoquinoline

This step converts the stable N-oxide into the highly reactive electrophilic coupling partner.

Reagents:

-

Isoquinoline N-oxide: 20.0 g (138 mmol)

-

Phosphorus oxychloride (POCl3): 200 mL

Procedure:

-

Setup: Equip a 500 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an argon inlet.

-

Addition: Cool the flask in an ice-water bath (0–5 °C). Slowly add POCl3 (200 mL) dropwise to the solid isoquinoline N-oxide over 30 minutes. Causality: The reaction is highly exothermic; controlled addition prevents thermal runaway and degradation of the starting material 1[1].

-

Reflux: Remove the ice bath and gradually heat the reaction mixture to 105 °C (reflux) for 12 hours.

-

Concentration: Cool the mixture to room temperature. Remove the excess POCl3 via vacuum distillation. Caution: POCl3 is highly corrosive and reacts violently with moisture. Ensure the distillate is trapped in a cooled receiving flask.

-

Quenching & Neutralization: Slowly pour the dark, viscous residue onto 500 g of crushed ice under vigorous stirring. Extract the aqueous phase with dichloromethane (DCM, 3 × 200 mL).

-

Workup: Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase reaches a pH of ~8. Causality: Neutralizing the generated HCl and H3PO4 prevents the protonation of the 1-chloroisoquinoline product, which would otherwise render it water-soluble and drastically reduce the extraction yield.

-

Purification: Wash with brine (200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, 10:1 Petroleum Ether:Ethyl Acetate) to afford 1-chloroisoquinoline as a pale yellow oil that solidifies upon standing (approx. 21.0 g, 85% yield) 1[1].

Step 2: Synthesis of 1-(1H-imidazol-1-yl)isoquinoline

This step executes the SNAr reaction to install the imidazole moiety.

Reagents:

-

1-Chloroisoquinoline: 5.0 g (30.5 mmol)

-

Imidazole: 2.5 g (36.6 mmol, 1.2 eq)

-

Anhydrous K2CO3: 8.4 g (61.0 mmol, 2.0 eq)

-

Anhydrous DMF: 50 mL

Procedure:

-

Preparation: In an oven-dried 100 mL Schlenk flask, combine 1-chloroisoquinoline (5.0 g), imidazole (2.5 g), and finely ground anhydrous K2CO3 (8.4 g).

-

Solvent Addition: Add anhydrous DMF (50 mL) and purge the flask with argon for 5 minutes. Causality: Utilizing strictly anhydrous conditions prevents the competitive hydroxide-mediated SNAr hydrolysis of 1-chloroisoquinoline into isoquinolin-1(2H)-one.

-

Reaction: Heat the reaction mixture to 120 °C in a pre-equilibrated oil bath for 16 hours.

-

Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The starting material (Rf ~0.8) should be fully consumed, replaced by a highly UV-active, more polar product spot (Rf ~0.2).

-

Aqueous Workup: Cool the reaction to room temperature and dilute with ethyl acetate (150 mL). Transfer to a separatory funnel and wash the organic layer with distilled water (4 × 50 mL). Causality: DMF is highly water-soluble but possesses a high boiling point. Repeated aqueous washing effectively partitions the DMF into the aqueous phase, allowing for product isolation without the need for harsh high-vacuum distillation.

-

Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash chromatography (Silica gel, gradient elution from 1:1 Hexanes:EtOAc to 100% EtOAc) to yield the pure 1-(1H-imidazol-1-yl)isoquinoline.

Quantitative Data & Analytical Validation

Table 1: Reaction Parameters and Expected Yields

| Reaction Step | Substrate | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1. Chlorination | Isoquinoline N-oxide | POCl3 (excess) | Neat | 105 | 12 | 80–85% |

| 2. SNAr | 1-Chloroisoquinoline | Imidazole (1.2 eq), K2CO3 (2.0 eq) | DMF | 120 | 16 | 75–85% |

Self-Validating Analytical Signatures: To confirm the structural integrity of the final product, the following analytical signatures should be observed:

-

LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecular ion[M+H]+ (C12H9N3) is 196.1 .

-

1H NMR (400 MHz, CDCl3): Successful SNAr is confirmed by the presence of the three characteristic imidazole protons. The highly deshielded N-CH-N proton will appear as a distinct singlet at ~8.0–8.2 ppm. The remaining imidazole protons will appear as multiplets at ~7.6 ppm and ~7.2 ppm. The isoquinoline C3-H and C4-H will be retained as doublets at ~8.5 ppm and ~7.7 ppm, respectively.

References

- Title: 1-Chloroisoquinoline synthesis - ChemicalBook Source: ChemicalBook URL

- Title: Aromatic Nucleophilic Substitution | PDF | Amine | Ether - Scribd Source: Scribd URL

- Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline - Benchchem Source: Benchchem URL

Sources

Application Notes and Protocols: 1-(1H-imidazol-1-yl)isoquinoline as a Novel Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Isoquinoline Scaffolds in Cellular Imaging

The isoquinoline nucleus, a structural isomer of quinoline, is a prominent heterocyclic scaffold found in a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The diverse biological interactions of isoquinoline derivatives stem from their ability to interact with various cellular components, including nucleic acids and enzymes.[1]

Beyond their therapeutic potential, the inherent fluorescence of many isoquinoline derivatives makes them attractive candidates for the development of novel fluorescent probes for cellular imaging.[4][5] These probes can serve as powerful tools to visualize cellular structures, track dynamic processes, and elucidate the mechanisms of action of drug candidates in real-time.[6][7] This document provides detailed application notes and protocols for the use of a novel isoquinoline-based fluorescent probe, 1-(1H-imidazol-1-yl)isoquinoline, in cellular imaging. While this specific molecule is presented as a representative of a promising class of compounds, the principles and protocols described herein are broadly applicable to other fluorescent isoquinoline derivatives.

1-(1H-imidazol-1-yl)isoquinoline: A Profile of a Versatile Fluorophore

1-(1H-imidazol-1-yl)isoquinoline is a synthetic organic compound featuring an imidazole ring linked to an isoquinoline core. This combination of a known pharmacophore (isoquinoline) with a versatile heterocyclic moiety (imidazole) is anticipated to confer unique photophysical and biological properties.

Synthesis

The synthesis of 1-(1H-imidazol-1-yl)isoquinoline can be achieved through established methods for N-arylation of imidazoles with halo-isoquinolines, such as the Ullmann condensation or copper-catalyzed cross-coupling reactions.[4][5] These synthetic routes offer the flexibility to introduce various substituents on both the isoquinoline and imidazole rings, allowing for the fine-tuning of the probe's properties.

Photophysical Properties

The photophysical characteristics of 1-(1H-imidazol-1-yl)isoquinoline are central to its application as a fluorescent probe. Based on data from structurally related isoquinoline derivatives, the following properties are anticipated[8][9][10]:

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~360 - 380 nm | Excitable with standard UV or violet laser lines. |

| Emission Maximum (λem) | ~440 - 460 nm | Emits in the blue region of the visible spectrum. |

| Stokes Shift | ~60 - 80 nm | A reasonable shift to minimize self-quenching. |

| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | Indicates efficient light absorption.[8] |

| Quantum Yield (Φ) | 0.3 - 0.5 | Moderate to good fluorescence brightness.[11] |

These values are estimations based on published data for similar isoquinoline-based fluorophores and may vary depending on the solvent and cellular environment.

Potential Applications in Cellular Imaging

The unique combination of a fluorescent isoquinoline scaffold and a biologically active imidazole moiety suggests several potential applications for 1-(1H-imidazol-1-yl)isoquinoline in cellular imaging:

-

General Cytoplasmic and Nuclear Staining: Due to its heterocyclic nature, the probe is expected to be cell-permeable and may accumulate in the cytoplasm and nucleus, allowing for general visualization of cell morphology.

-

Monitoring Drug-Induced Apoptosis: Many isoquinoline derivatives are known to induce apoptosis.[3] This probe could be used to visualize morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation.

-

Investigating Drug-Target Interactions: If the probe demonstrates specific localization to certain organelles or biomolecules, it could be used to study the mechanism of action of isoquinoline-based drugs.

Experimental Protocols

The following protocols provide a general framework for using 1-(1H-imidazol-1-yl)isoquinoline in live-cell imaging experiments. Optimization may be required for specific cell types and imaging systems.

Cell Culture and Plating

This protocol describes the basic steps for preparing cells for fluorescence microscopy.

Caption: Workflow for preparing cells for imaging.

Protocol Steps:

-

Cell Line Selection: Choose a cell line appropriate for the research question (e.g., HeLa, A549, or a relevant cancer cell line).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C and 5% CO₂ in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

-

Plating for Imaging:

-

For high-resolution microscopy, plate cells on glass-bottom dishes or coverslips.

-

The optimal seeding density will depend on the cell type and the duration of the experiment. Aim for 50-70% confluency at the time of imaging.

-

Allow cells to adhere and grow for at least 24 hours before staining.

-

Probe Preparation and Cell Staining

Proper handling and dilution of the fluorescent probe are critical for successful staining.

Protocol Steps:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of 1-(1H-imidazol-1-yl)isoquinoline in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration. A typical starting concentration range is 1-10 µM.

-

It is crucial to determine the optimal concentration for each cell type to achieve bright staining with minimal cytotoxicity.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm PBS or serum-free medium.

-

Add the probe-containing working solution to the cells.

-

Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

-

After incubation, wash the cells two to three times with warm PBS or imaging medium to remove the excess unbound probe.

-

Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

-

Fluorescence Microscopy and Image Acquisition

This section provides general guidelines for setting up a fluorescence microscope for imaging 1-(1H-imidazol-1-yl)isoquinoline.

Caption: General workflow for fluorescence image acquisition.

Microscope Settings:

-

Excitation: Use a DAPI filter set or a 405 nm laser line. Based on the anticipated excitation maximum, a wavelength around 370 nm would be ideal.

-

Emission: Use a standard DAPI emission filter (e.g., 460/50 nm bandpass).

-

Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x) for high-resolution imaging.

-

Detector: A sensitive sCMOS or EMCCD camera is recommended for detecting the fluorescence signal.

-

Minimizing Phototoxicity: To reduce phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure times that provide a good signal-to-noise ratio.

Hypothetical Application: Visualizing Drug-Induced Cellular Stress

Given the known biological activities of isoquinoline derivatives, 1-(1H-imidazol-1-yl)isoquinoline could potentially be used to monitor cellular stress responses. For example, some isoquinolines are known to target the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway can lead to autophagy and cell death.

Caption: Hypothetical signaling pathway targeted by the probe.

In this hypothetical scenario, changes in the probe's fluorescence intensity or localization could correlate with the induction of autophagy, providing a visual readout of drug efficacy.

Troubleshooting

-

Low Signal: Increase probe concentration or incubation time. Ensure the correct filter sets are being used.

-

High Background: Decrease probe concentration or increase the number of washes after staining.

-

Phototoxicity: Reduce excitation light intensity and exposure time. Use a more sensitive camera.

-

Cell Death: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe.

Conclusion

1-(1H-imidazol-1-yl)isoquinoline represents a promising new class of fluorescent probes for cellular imaging. Its anticipated photophysical properties, combined with the known biological activities of the isoquinoline scaffold, make it a versatile tool for a wide range of applications in cell biology and drug discovery. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the potential of this and other novel isoquinoline-based fluorophores.

References

-

Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (Basel, Switzerland), 24(22), 4070. [Link]

-

Volpi, G., Garino, C., & Gobetto, R. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 157, 269-278. [Link]

-

Zielińska-Psuja, B., Ratajczak-Sitarz, M., & Wierzchowski, M. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Ihmels, H., & Wickhorst, P. J. (2025). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 35, 2407–2414. [Link]

-

Balewski, Ł., & Sączewski, F. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]

-

Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. [Link]

-

Ihmels, H., & Wickhorst, P. J. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. ResearchGate. [Link]

-

Kulhanek, N., Martin, N., & Göttlich, R. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27(1), e202301007. [Link]

-

Rogozea, A., et al. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Molecules, 27(6), 1989. [Link]

-

Larock, R. C., & Roesch, K. R. (1999). Synthesis of isoquinolines. Organic Letters, 1(4), 553-556. [Link]

-

Ammar, Y. A., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Molecular Biology, 2109, 145-161. [Link]

-

Zbancioc, G., Mangalagiu, I., & Moldoveanu, C. (2012). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]

-

Unknown Author. (n.d.). Preparation and Properties of Isoquinoline. SlideShare. [Link]

-

Unknown Author. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Conway, L. C. (2019). Using Chemical Probes to Examine Cellular Activities. Digital Commons @ Rockefeller University. [Link]

-

Chen, Y. C., et al. (2017). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 7(56), 35263-35271. [Link]

-

Beteringhe, A., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 17006. [Link]

-

Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

-

Mahadeviah, B. M., & S, M. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

-

Ammar, Y. A., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]

-

Rozwadowska, M. D. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5343. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Advanced Purification Strategies for 1-(1H-imidazol-1-yl)isoquinoline and Related Bis-Basic N-Heterocycles

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Bis-Basic N-Heterocycles / 1-Substituted Isoquinolines

Introduction & Physicochemical Profiling

1-Substituted isoquinolines represent a highly versatile class of pharmacophores, frequently utilized in the development of kinase inhibitors and GPCR ligands[1]. The introduction of a 1H-imidazol-1-yl moiety at the C1 position of the isoquinoline core creates a unique, bis-basic molecular system.

Purifying 1-(1H-imidazol-1-yl)isoquinoline presents significant chromatographic challenges due to its distinct physicochemical profile:

-

Dual Basicity: The molecule contains two basic nitrogen centers—the isoquinoline nitrogen (pKa ~5.4) and the imidazole nitrogen (pKa ~7.0).

-

Silanol Interactions: In standard normal-phase chromatography, these basic nitrogens act as strong hydrogen-bond acceptors and cation-exchange sites, interacting detrimentally with unendcapped silanols (pKa ~4.5) on silica gel[2]. This leads to severe peak tailing, irreversible adsorption, and poor recovery.

-

Variable Protonation States: Depending on the pH of the environment, the molecule can exist as a free base, a mono-cation, or a di-cation, complicating phase-transfer behavior and reverse-phase retention[3].

To achieve >99% purity required for biological assays or crystallographic studies, a multi-tiered, orthogonal purification strategy is required.

Purification Workflow Overview

The following workflow leverages the compound's basicity for bulk impurity clearance, followed by high-resolution chromatographic polishing and final solid-state isolation.

Sequential purification workflow for 1-(1H-imidazol-1-yl)isoquinoline.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Rationale (Causality)

Before attempting high-resolution chromatography, bulk neutral and acidic impurities (such as unreacted electrophiles or cross-coupling ligands) must be removed. By dropping the aqueous pH below 2.0, both the imidazole and isoquinoline nitrogens are fully protonated. The resulting di-cation becomes highly water-soluble, allowing neutral organic impurities to be washed away in the organic phase. Subsequent basification (pH > 10) deprotonates the target, driving the lipophilic free base back into a fresh organic extraction solvent.

Liquid-liquid acid-base extraction exploiting the bis-basic nature of the target.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

-

Acidification: Add an equal volume of 1.0 M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

-

Phase Separation: Collect the lower organic layer (contains neutral impurities) and the upper aqueous layer (contains the protonated target). Wash the aqueous layer with one additional volume of DCM to ensure complete removal of lipophilic neutrals.

-

Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2.0 M aqueous NaOH until the pH indicator paper reads > 10. The solution will become cloudy as the free base precipitates/oils out.

-

Recovery: Extract the basified aqueous layer three times with fresh DCM.

-

Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & QC: Spot the initial crude and the final extract on a TLC plate. The final extract should show the disappearance of high-Rf (neutral) spots.

Protocol 2: Normal-Phase Flash Chromatography with Silanol Masking

Mechanistic Rationale (Causality)

Standard silica gel contains acidic silanol groups (-SiOH) that ionically bind to the basic imidazole and isoquinoline nitrogens, causing the compound to streak across the column[2]. To mitigate this, Triethylamine (TEA) is added to the mobile phase. TEA acts as a sacrificial basic modifier; it competitively binds to the active silanol sites, "masking" them and allowing the target molecule to partition normally based on lipophilicity rather than ion-exchange.

Step-by-Step Methodology

-

Column Equilibration: Pack or equilibrate a standard bare silica column with a mobile phase of Hexane containing 1% v/v TEA. Critical: Flush with at least 3 column volumes (CV) to ensure complete silanol masking.

-

Sample Loading: Dry-load the compound onto Celite or bare silica to prevent band broadening, as the free base may have limited solubility in pure hexane.

-

Elution Gradient:

-

0–5 CV: 100% Hexane (1% TEA)

-

5–15 CV: Linear gradient to 100% Ethyl Acetate (1% TEA)

-

15–20 CV: Step gradient to 90:10 Ethyl Acetate:Methanol (1% TEA) if the compound exhibits strong retention.

-

-

Fraction Collection: Monitor elution via UV absorption at 254 nm and 280 nm (isoquinoline chromophore).

-

Post-Processing: Pool target fractions and concentrate. To remove residual TEA, re-dissolve the residue in DCM and wash once with water, or place under high vacuum (0.1 mbar) for 12 hours.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Mechanistic Rationale (Causality)

For final polishing, RP-HPLC provides superior resolution. However, basic compounds often exhibit poor peak shape and column overloading in neutral water/acetonitrile gradients[3]. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) in the mobile phase, both the imidazole and isoquinoline nitrogens are forced into a fully protonated, cationic state. This single, defined ionization state prevents peak splitting, suppresses secondary interactions with residual silanols on the C18 stationary phase, and dramatically improves solubility in the aqueous mobile phase[3].

Step-by-Step Methodology

-

System Setup: Utilize a Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Solvent A: MS-grade H₂O + 0.1% v/v TFA.

-

Solvent B: MS-grade Acetonitrile + 0.1% v/v TFA.

-

-

Sample Injection: Dissolve the semi-pure free base in a minimum volume of Solvent A (adding a few drops of pure TFA if necessary to achieve complete dissolution).

-

Gradient Program: Run a shallow gradient from 5% B to 60% B over 25 minutes at a flow rate of 20 mL/min.

-

Isolation: Collect the main peak (UV 254 nm).

-

Lyophilization: Freeze the pooled fractions and lyophilize to yield 1-(1H-imidazol-1-yl)isoquinoline as a di-TFA salt.

Protocol 4: Salt Formation and Recrystallization

Mechanistic Rationale (Causality)

The free base of bis-basic heterocycles can sometimes be hygroscopic or present as an amorphous oil. Converting the purified compound into a defined crystalline salt (e.g., a dihydrochloride) enhances long-term bench stability, standardizes the stoichiometric mass for biological assays, and provides a final thermodynamic purification step by rejecting structurally dissimilar impurities from the crystal lattice[4].

Step-by-Step Methodology

-

Free-Basing (If starting from TFA salt): Dissolve the lyophilized di-TFA salt in DCM, wash with saturated aqueous NaHCO₃, dry the organic layer, and concentrate to yield the free base.

-

Dissolution: Dissolve the free base in a minimal amount of hot absolute ethanol (approx. 60°C).

-

Salt Formation: Slowly add 2.1 molar equivalents of HCl (e.g., 2.0 M solution in diethyl ether) dropwise while stirring. A precipitate may begin to form immediately.

-

Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

-

Harvesting: Filter the resulting crystals through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold diethyl ether to remove any residual ethanol and lipophilic trace impurities.

-

Drying: Dry the dihydrochloride salt in a vacuum desiccator over P₂O₅ for 24 hours.

Quantitative Data Summary

The following table summarizes the expected performance metrics of each purification stage when applied sequentially to a crude synthetic mixture of 1-(1H-imidazol-1-yl)isoquinoline.

| Purification Technique | Primary Purpose | Target Impurities Removed | Expected Step Recovery (%) | Cumulative Purity (%) | Isolated Form |

| Acid-Base Extraction | Bulk Clearance | Unreacted neutrals, acidic byproducts, catalysts | 85 - 95% | 70 - 80% | Free Base (Oil/Solid) |

| Flash Chromatography | Isomer/Analog Separation | Structurally similar basic byproducts | 75 - 85% | 90 - 95% | Free Base (Solid) |

| Prep RP-HPLC | High-Resolution Polishing | Trace isomers, degradation products | 60 - 75% | > 99.0% | Di-TFA Salt |

| Recrystallization | Solid-State Standardization | Trace solvent, amorphous impurities | 80 - 90% | > 99.5% | Dihydrochloride Salt |

References[4] Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Elsevier. URL: https://shop.elsevier.com/books/purification-of-laboratory-chemicals/armarego/978-0-12-805457-4[1] Si, C., & Myers, A. G. (2011). "A Versatile Synthesis of Substituted Isoquinolines". Angewandte Chemie International Edition, 50(44), 10409–10413. URL: https://doi.org/10.1002/anie.201104769[2] McCalley, D. V. (1999). "Comparison of the performance of conventional C18 phases with others of alternative functionality for the analysis of basic compounds by reversed-phase high-performance liquid chromatography". Journal of Chromatography A, 844(1-2), 23-38. URL: https://doi.org/10.1016/S0021-9673(99)00334-9[3] McCalley, D. V. (2003). "Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection". Analytical Chemistry, 75(14), 3404-3410. URL: https://doi.org/10.1021/ac0342341

Sources

Technical Support Center: Optimizing the Synthesis of 1-(1H-imidazol-1-yl)isoquinoline

Here is a technical support center with troubleshooting guides and FAQs for improving the yield of 1-(1H-imidazol-1-yl)isoquinoline synthesis.

Introduction: The 1-(1H-imidazol-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a range of biologically active compounds. Its synthesis, which involves the N-arylation of imidazole with a 1-haloisoquinoline, is a critical step that often presents yield-related challenges. This guide is designed for researchers and chemists to provide in-depth, field-proven insights into troubleshooting and optimizing this key transformation. We will explore the mechanistic underpinnings of common synthetic routes and offer structured solutions to frequently encountered experimental issues.

Section 1: Foundational Knowledge - Core Synthetic Strategies

The formation of the C-N bond between the isoquinoline C1 position and an imidazole nitrogen is typically achieved via transition-metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Understanding the fundamentals of these catalytic cycles is paramount to effective troubleshooting.

The general mechanism involves an active low-valent metal catalyst that undergoes oxidative addition with the 1-haloisoquinoline. The imidazole then coordinates to the metal center, and, following deprotonation by a base, reductive elimination occurs to form the desired product and regenerate the active catalyst.[1][2]

Caption: Generalized catalytic cycle for C-N cross-coupling reactions.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has failed or the yield is less than 10%. Where should I start my investigation?

A1: A near-total reaction failure almost always points to a fundamental problem with one of the core components: the catalyst, the atmosphere, or the reagents.

Troubleshooting Workflow:

-

Catalyst Inactivity: The most common culprit is an oxidized or otherwise inactive catalyst. Palladium(0) species are sensitive to air.[3] Ensure that your palladium precatalyst is stored properly and that any in-situ reduction to Pd(0) is proceeding as expected. For copper-catalyzed reactions, using a fresh source of a Cu(I) salt like CuI or CuBr is critical.[4]

-

Atmospheric Contamination: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and solvents, and employing robust degassing techniques (e.g., three freeze-pump-thaw cycles or sparging with inert gas for 15-30 minutes).[5]

-

Reagent Quality:

-

Solvent: Ensure solvents are anhydrous. The presence of water can hydrolyze reagents and interfere with the base.

-

Base: The base can be deactivated by absorbing atmospheric CO₂ or moisture. Use a freshly opened bottle or dry the base in an oven before use.

-

Starting Materials: Verify the purity of your 1-haloisoquinoline and imidazole. Impurities can poison the catalyst.

-

Caption: Step-by-step workflow for troubleshooting low-yield reactions.

Q2: I am observing significant formation of isoquinoline, the hydrodehalogenation byproduct. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the halide on the starting material is replaced by a hydrogen atom. This typically arises from two main pathways:

-

Presence of a Reducing Source: Trace amounts of water or other protic impurities can act as a proton source. Rigorously drying all reagents and solvents is the first line of defense.

-

Catalytic Side Pathway: In the Buchwald-Hartwig mechanism, a competing pathway to reductive elimination is β-hydride elimination, although this is less common with aryl halides.[1] More often, catalyst decomposition or interaction with trace impurities can lead to species that promote hydrodehalogenation.

Solutions:

-

Screen the Base: Some bases are more prone to promoting this side reaction. If you are using a strong, sterically hindered base, consider switching to a carbonate like Cs₂CO₃ or K₃PO₄, which are often highly effective and less prone to causing this issue.[5]

-

Optimize the Ligand: The choice of ligand dramatically influences the stability of the catalytic intermediates and the relative rates of reductive elimination versus side reactions. For a Pd-catalyzed system, switching to a more electron-rich or bulkier ligand (e.g., from XantPhos to tBuXPhos) can often favor the desired C-N bond formation.[6]

-

Ensure Anhydrous Conditions: Re-purify your solvent and dry your reagents meticulously. This cannot be overstated.

Q3: Which catalytic system is better for my synthesis: Palladium or Copper?

A3: Both systems are potent, but they have distinct advantages and disadvantages. The choice often depends on cost, substrate tolerance, and available laboratory resources.

| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann Condensation) |

| Catalyst Cost | Generally higher due to palladium and complex phosphine ligands. | Lower cost (copper salts are inexpensive). Ligands are often simpler. |

| Reaction Conditions | Often milder temperatures (80-110 °C). More tolerant of a wide range of functional groups.[7] | Classically required very high temperatures (>150 °C), but modern protocols with ligands allow for milder conditions (100-120 °C).[4][8] |

| Substrate Scope | Extremely broad. Highly reliable for a vast array of amines and aryl halides.[1] | Very effective for N-arylation of azoles like imidazole. Can sometimes be less tolerant of sensitive functional groups.[9] |

| Sensitivity | Highly sensitive to oxygen. Ligands can also be air-sensitive. | Less sensitive to air than Pd(0) systems, but an inert atmosphere is still strongly recommended for reproducibility and high yields. |

| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or carbonates (Cs₂CO₃, K₃PO₄). | Often weaker bases like K₂CO₃ or K₃PO₄ are sufficient.[8] |

| Recommendation | Start here for reliability and scope. If cost is not a major barrier, a well-chosen Pd/ligand system is often the most robust starting point. | Excellent for cost-effectiveness and scale-up. If optimizing for process chemistry or if Pd-based methods fail, a ligand-assisted Ullmann reaction is a powerful alternative. |

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal choice of base? The base plays a crucial role in deprotonating the imidazole N-H, making it a competent nucleophile. Cesium carbonate (Cs₂CO₃) is frequently the superior choice as it exhibits high solubility in organic solvents and its "soft" nature often promotes higher yields compared to potassium or sodium carbonates.[4][5] Potassium phosphate (K₃PO₄) is another excellent and often more cost-effective alternative.

FAQ 2: How critical is the choice of ligand? Can I run the reaction without one? The ligand is absolutely critical. It stabilizes the metal center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates the electronic and steric environment to promote the desired oxidative addition and reductive elimination steps.[3] While some "ligand-free" copper-catalyzed methods exist, they often require higher temperatures or specific substrates.[10] For a robust and reproducible synthesis, a well-chosen ligand is essential. For Buchwald-Hartwig, start with a versatile biarylphosphine ligand like XantPhos. For Ullmann, a simple diamine or phenanthroline ligand can dramatically improve reaction efficiency.[8][9]

FAQ 3: What is the best solvent for this synthesis? Aprotic polar solvents are standard. Dioxane and toluene are excellent choices for Buchwald-Hartwig reactions. DMF and DMSO are commonly used for Ullmann condensations, as their high polarity and boiling points are suitable for these conditions.[4][10] Always use anhydrous grades of these solvents.

FAQ 4: How do I properly set up the reaction to ensure an inert atmosphere? Assemble your oven-dried glassware (e.g., a Schlenk flask) while it is still hot and immediately place it under vacuum, then backfill with argon or nitrogen. Repeat this cycle three times. Add your solid reagents (haloisoquinoline, imidazole, base, catalyst, ligand) to the flask. Repeat the vacuum/backfill cycle three more times. Finally, add your degassed solvent via a syringe or cannula under a positive pressure of inert gas.

Section 4: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both Palladium and Copper-catalyzed approaches.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from standard Buchwald-Hartwig procedures known for their reliability and broad scope.[7]

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloroisoquinoline (1.0 equiv.), imidazole (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv.).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.).

-

Inerting: Seal the flask and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the 1-chloroisoquinoline).

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(1H-imidazol-1-yl)isoquinoline.

Protocol B: Ligand-Assisted Copper-Catalyzed Ullmann Condensation

This protocol utilizes a modern, milder approach to the classical Ullmann reaction.[4]

-

Reaction Setup: To an oven-dried Schlenk tube, add 1-bromoisoquinoline (1.0 equiv.), imidazole (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

-

Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.).

-

Inerting: Seal the tube with a Teflon-lined cap, then evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO) (to achieve a concentration of ~0.5 M).

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add aqueous ammonia solution to complex with the copper salts (the aqueous layer will turn deep blue).

-

Extraction & Purification: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography.

References

- Synthesis and Biological Activity of Novel Iso-Quinoline Based 1, 2, 4-TRIAZOLE Derivatives. (n.d.). International Research Journal of Natural and Applied Sciences.

- Diversity-oriented synthesis of imidazo[2,1-a]isoquinolines. (2020). Chemical Communications.

- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). JLUpub.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub.

-

Synthesis, Characterization, and Evaluation of Biological Activities of Imidazolyl-Isoxazoline Analogue. (2020). ResearchGate. Retrieved from [Link]

- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Carolina Scholar Commons.

-

Synthesis, Biological Activities and Characterization of Some Substituted Oxime Imidazoles. (n.d.). Jetir.org. Retrieved from [Link]

-

An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. (n.d.). Der Pharma Chemica. Retrieved from [Link]

- Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.

- Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (n.d.). Binghamton University.

-

Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and biological activity of aminoisoquinoline schiff bases. (2022). Heterocycles.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry.

-

Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). RSC Publishing. Retrieved from [Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. Retrieved from [Link]

-

Ullmann coupling-An overview. (2025). OperaChem. Retrieved from [Link]

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC. Retrieved from [Link]

-

Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). PMC. Retrieved from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (2023). MDPI. Retrieved from [Link]

-

N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). Beilstein Journals. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling-An overview - operachem [operachem.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

Technical Support Center: Method Refinement for 1-(1H-imidazol-1-yl)isoquinoline